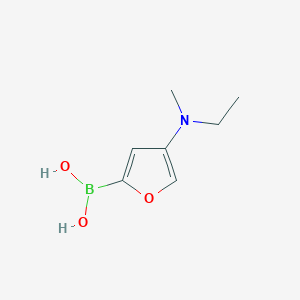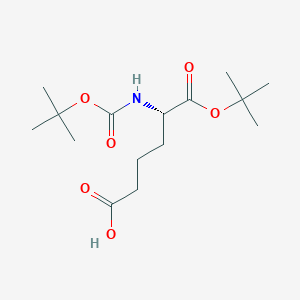
Di(dodecan-6-yl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(dodecan-6-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a synthetic lipid compound.
Vorbereitungsmethoden
The preparation of Di(dodecan-6-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves a series of synthetic routes and reaction conditions. One common method is the reductive amination reaction, where 4-aminobutanol is condensed with a lipid aldehyde using sodium triacetoxyborohydride as the reducing agent . This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Di(dodecan-6-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Di(dodecan-6-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and interactions.
Wirkmechanismus
The mechanism of action of Di(dodecan-6-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its interaction with molecular targets and pathways. In the context of drug delivery, the compound forms lipid nanoparticles that encapsulate and protect fragile mRNA molecules. These nanoparticles promote the uptake of mRNA into cells, where it can exert its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Di(dodecan-6-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) can be compared with other similar compounds, such as:
Dimethylaminoethyl acrylate: An unsaturated carboxylic acid ester with a tertiary amino group.
ALC-0315: A synthetic lipid used in the formulation of lipid nanoparticles for mRNA vaccines.
The uniqueness of Di(dodecan-6-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) lies in its specific structure and properties, which make it suitable for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C48H96N2O4 |
|---|---|
Molekulargewicht |
765.3 g/mol |
IUPAC-Name |
dodecan-6-yl 10-[2-(dimethylamino)ethyl-(10-dodecan-6-yloxy-10-oxodecyl)amino]decanoate |
InChI |
InChI=1S/C48H96N2O4/c1-7-11-15-29-37-45(35-27-13-9-3)53-47(51)39-31-23-19-17-21-25-33-41-50(44-43-49(5)6)42-34-26-22-18-20-24-32-40-48(52)54-46(36-28-14-10-4)38-30-16-12-8-2/h45-46H,7-44H2,1-6H3 |
InChI-Schlüssel |
QPVCREPJLUPBTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCC)OC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OC(CCCCC)CCCCCC)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13349075.png)






![{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349110.png)


![7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13349120.png)
